molecular formula C21H22N4O B2452264 N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899942-42-8

N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2452264
CAS No.: 899942-42-8
M. Wt: 346.434
InChI Key: ZCZWKHJCZKPDFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
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Scientific Research Applications

Discovery in Obesity Treatment

A study by Yan et al. (2010) explored a compound similar to N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, identifying its potential as a novel cannabinoid-1 receptor inverse agonist for obesity treatment. This compound demonstrated effectiveness in reducing body weight and food intake in diet-induced obese rats.

Copper Complexes in Coordination Chemistry

A study by Houser et al. (2013) synthesized copper complexes using ligands related to the compound . The research focused on understanding the molecular structures and properties of these complexes, which have potential applications in material science and catalysis.

Metal-Organic Frameworks (MOFs)

The research by Cati and Stoeckli-Evans (2014) detailed the creation of a metal-organic framework (MOF) using a hydrated copper acetate complex of a similar ligand. MOFs have applications in gas storage, separation, and catalysis due to their porous structures.

Molecular Interaction Studies

Shim et al. (2002) Shim, J., Welsh, W., Cartier, E., Edwards, J., Howlett, A. studied a related compound's interaction with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions that are critical for drug design and development.

Antimicrobial and Anticancer Evaluation

Senthilkumar et al. (2021) Senthilkumar, G., Umarani, C., Satheesh, D. synthesized and characterized a compound structurally similar to the target molecule, evaluating its antibacterial, antifungal, and anticancer activities. Such studies are crucial in the development of new pharmaceuticals.

Chemical Synthesis and Characterization

Several studies have focused on synthesizing and characterizing similar compounds, shedding light on their structural and chemical properties. These include works by Prabhuswamy et al. (2016) and Quiroga et al. (1999). These studies contribute to the understanding of the compound's potential applications in various fields, including pharmaceuticals and materials science.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-5-6-18(14-16(15)2)23-21(26)25-13-12-24-11-3-4-19(24)20(25)17-7-9-22-10-8-17/h3-11,14,20H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZWKHJCZKPDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.